8a-Dnpdt 8a-Dnpdt
Brand Name: Vulcanchem
CAS No.: 123438-35-7
VCID: VC20878413
InChI: InChI=1S/C40H67NO4/c1-28(2)16-13-17-30(5)18-14-19-31(6)20-15-21-32(7)22-24-38(11)25-23-36-34(9)37(42)33(8)35(10)40(36,43-38)45-44-39(12,27-41)26-29(3)4/h22,28-31H,13-21,23-26H2,1-12H3/b32-22+
SMILES: CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C
Molecular Formula: C40H67NO4
Molecular Weight: 626 g/mol

8a-Dnpdt

CAS No.: 123438-35-7

Cat. No.: VC20878413

Molecular Formula: C40H67NO4

Molecular Weight: 626 g/mol

* For research use only. Not for human or veterinary use.

8a-Dnpdt - 123438-35-7

Specification

CAS No. 123438-35-7
Molecular Formula C40H67NO4
Molecular Weight 626 g/mol
IUPAC Name 2,4-dimethyl-2-[[2,5,7,8-tetramethyl-6-oxo-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3,4-dihydrochromen-8a-yl]peroxy]pentanenitrile
Standard InChI InChI=1S/C40H67NO4/c1-28(2)16-13-17-30(5)18-14-19-31(6)20-15-21-32(7)22-24-38(11)25-23-36-34(9)37(42)33(8)35(10)40(36,43-38)45-44-39(12,27-41)26-29(3)4/h22,28-31H,13-21,23-26H2,1-12H3/b32-22+
Standard InChI Key MVMXWDWCIQXILT-WEMUVCOSSA-N
Isomeric SMILES CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C
SMILES CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C
Canonical SMILES CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator